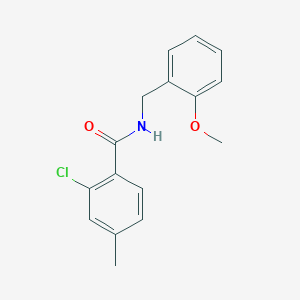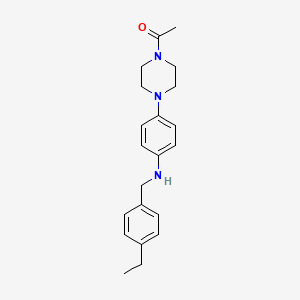
2-chloro-N-(2-methoxybenzyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-methoxybenzyl)-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamides and has been found to exhibit several interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-methoxybenzyl)-4-methylbenzamide is not fully understood. However, it has been proposed that the compound induces cell death in cancer cells by activating the apoptotic pathway. It has also been suggested that the compound may inhibit the activity of certain enzymes involved in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits several interesting biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-chloro-N-(2-methoxybenzyl)-4-methylbenzamide in lab experiments is its ability to induce cell death in cancer cells. This makes it a valuable tool for studying the mechanisms of apoptosis in cancer cells. Additionally, its anti-inflammatory and analgesic effects make it a potential candidate for the development of new therapies for inflammatory diseases.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that the compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of the compound is not fully understood, which may make it difficult to interpret the results of experiments involving this compound.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-(2-methoxybenzyl)-4-methylbenzamide. One direction is to further investigate the mechanism of action of the compound, in order to better understand how it induces cell death in cancer cells and its anti-inflammatory and analgesic effects. Additionally, studies could be conducted to investigate the potential of the compound as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative disorders.
Another future direction is to explore the potential of this compound as a drug delivery agent. Studies have shown that the compound can be used to deliver other drugs to cancer cells, which may improve the efficacy of these drugs and reduce their toxicity to normal cells.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound exhibits several interesting biochemical and physiological effects, including anticancer, anti-inflammatory, and analgesic activity. While there are some limitations to using this compound in lab experiments, there are also several future directions for its study, including further investigation of its mechanism of action and its potential as a drug delivery agent.
Métodos De Síntesis
The synthesis of 2-chloro-N-(2-methoxybenzyl)-4-methylbenzamide involves the reaction of 2-methoxybenzylamine with 4-methyl-2-chlorobenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine and an organic solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-methoxybenzyl)-4-methylbenzamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anticancer activity by inducing cell death in cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-chloro-N-[(2-methoxyphenyl)methyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-7-8-13(14(17)9-11)16(19)18-10-12-5-3-4-6-15(12)20-2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGMSMPSFLGKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5887142.png)




![N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5887171.png)
![methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B5887176.png)
![2,4-dibromo-6-{2-[(2-naphthylamino)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5887177.png)
![3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5887186.png)
![methyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5887190.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887195.png)


![ethyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5887227.png)